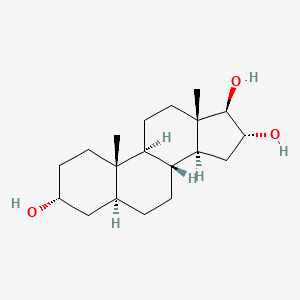

5alpha-Androstan-3alpha,16alpha,17beta-triol

Overview

Description

5alpha-Androstan-3alpha,16alpha,17beta-triol is a type of organic compound known as androgens and derivatives . These are 3-hydroxylated C19 steroid hormones that favor the development of masculine characteristics and show profound effects on scalp and body hair in humans . It is normally a major metabolite of testosterone with androgenic activity .

Molecular Structure Analysis

The molecular formula of this compound is C19H32O3 . It has a molecular weight of 308.46 . The InChI representation of its structure is InChI=1S/C19H32O3/c1-18-7-5-12 (20)9-11 (18)3-4-13-14 (18)6-8-19 (2)15 (13)10-16 (21)17 (19)22/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,17-,18-,19-/m0/s1 .

Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a calculated logP value of 3.58, indicating its lipophilic nature . It also has a topological polar surface area of 60.69, three hydrogen bond donors, and three hydrogen bond acceptors .

Scientific Research Applications

Modulation of Stress Responses and Brain Function

Research has highlighted an alternative pathway for androgen regulation of brain function, emphasizing the role of dihydrotestosterone metabolites, specifically 5alpha-androstane-3beta,17beta-diol (3beta-Diol). This metabolite is a significant modulator of the stress response mediated by the hypothalamo-pituitary-adrenal axis. Intriguingly, the actions of 3beta-Diol are mediated not through androgen receptors but via estrogen receptors, often through canonical estrogen response elements in the promoter of target genes. This finding compels a reevaluation of past studies and future experiment designs to elucidate the specific effects of androgen receptor signaling pathways (Handa et al., 2008).

Antiseizure Effects and Androgens in the Hippocampus

Another area of interest is the modulation of seizure processes by steroid hormones such as androgens. Testosterone and its 5alpha-reduced metabolite, 5alpha-androstane-3alpha,17beta-diol (3alpha-diol), have been identified as having antiseizure effects in both human subjects and animal models of epilepsy. The hippocampus, a target for androgen action involved in many types of seizure disorders, may play a crucial role in these antiseizure effects. Furthermore, there is evidence of a reciprocal relationship between androgens and seizures, where ictal activity can alter the gonadal responsiveness, suggesting a complex interplay between androgens and seizure processes (Rhodes & Frye, 2004).

Mechanism of Action

Target of Action

5alpha-Androstan-3alpha,16alpha,17beta-triol, also known as 5α-androstane-3β,17α-diol, is a steroid, normally a major metabolite of testosterone with androgenic activity . It has been implicated as a regulator of gonadotropin secretion . Gonadotropins are hormones that stimulate the gonads (the ovaries and testes). They play a crucial role in reproductive health.

Mode of Action

As a metabolite of testosterone, it likely interacts with androgen receptors, influencing the regulation of gonadotropin secretion .

Result of Action

As a metabolite of testosterone with androgenic activity, this compound likely contributes to the development of masculine characteristics . It also shows profound effects on scalp and body hair in humans .

Properties

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,16R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,17-,18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGDRQWRJUSSAR-JOSSNMMVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC(C4O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

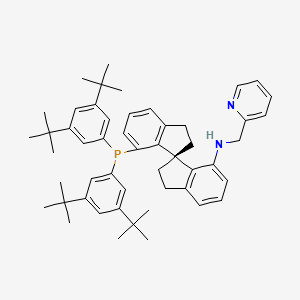

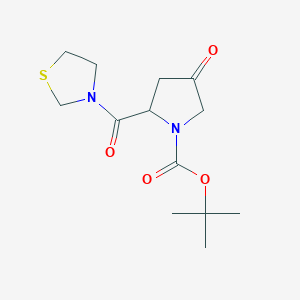

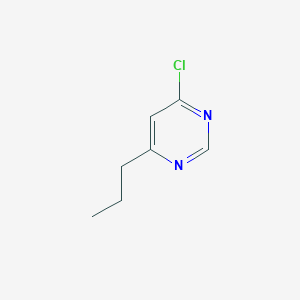

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B3102250.png)

![(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3102254.png)

![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B3102266.png)

![1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3102278.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate](/img/structure/B3102293.png)

![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3102304.png)